[2-(4-METHYLPIPERAZIN-1-YL)-2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)E+

Beschreibung

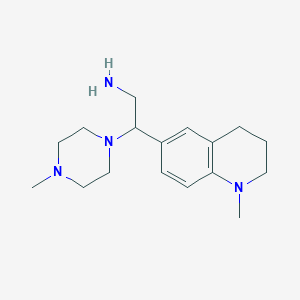

The compound [2-(4-methylpiperazin-1-yl)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)E+] is a structurally complex molecule featuring two key pharmacophoric motifs: a 4-methylpiperazine group and a 1-methyl-1,2,3,4-tetrahydroquinoline moiety. The tetrahydroquinoline scaffold is a partially saturated heterocyclic system known for its presence in bioactive molecules, often contributing to lipophilicity and membrane permeability. The 4-methylpiperazine substituent, a common feature in medicinal chemistry, may enhance solubility and modulate receptor interactions through its basic nitrogen center.

Eigenschaften

IUPAC Name |

2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4/c1-19-8-10-21(11-9-19)17(13-18)15-5-6-16-14(12-15)4-3-7-20(16)2/h5-6,12,17H,3-4,7-11,13,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANTUAMJUURSML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CN)C2=CC3=C(C=C2)N(CCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-METHYLPIPERAZIN-1-YL)-2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)E+ typically involves multi-step organic reactions. A common approach might include:

Formation of the Quinoline Core: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline core.

Alkylation: Introduction of the methyl group at the 1-position of the tetrahydroquinoline ring.

Piperazine Derivatization: Coupling the quinoline derivative with 4-methylpiperazine under suitable conditions, such as using a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms.

Reduction: Reduction reactions could be used to modify the quinoline ring.

Substitution: Nucleophilic substitution reactions might be employed to introduce various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

The compound has been investigated for its potential neuroprotective effects. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that derivatives of tetrahydroquinoline can exhibit:

- Antidepressant Activity : Compounds similar to tetrahydroquinoline have shown promise in alleviating symptoms of depression by modulating serotonergic pathways.

- Cognitive Enhancement : Some studies suggest that these compounds may improve cognitive functions by enhancing synaptic plasticity through NMDA receptor modulation.

Oncology

In cancer research, the compound's ability to inhibit specific signaling pathways has been a focal point. The piperazine and tetrahydroquinoline structures are often associated with anti-cancer activities due to their capacity to interfere with tumor growth mechanisms:

- Targeting Kinase Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit kinases involved in cancer cell proliferation.

- Inducing Apoptosis : Research has shown that certain derivatives can induce apoptosis in cancer cells, making them potential candidates for further development as anti-cancer agents.

Neuroprotective Effects

A study focusing on the neuroprotective properties of tetrahydroquinoline derivatives found that they could reduce oxidative stress in neuronal cells. The compound was tested against models of neurodegeneration, demonstrating a significant decrease in markers of cellular damage. This suggests its potential use in treating conditions such as Alzheimer's disease or Parkinson's disease.

Anti-Cancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a recent investigation revealed that the compound could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This highlights its potential as a lead compound for developing new anti-cancer therapies.

Data Summary

Wirkmechanismus

The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways would depend on its structure and functional groups, which could modulate its binding affinity and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The 2023 European patent application () enumerates multiple compounds structurally related to the target molecule, primarily as derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one and 4H-pyrazino[1,2-a]pyrimidin-4-one. These analogs share a core heterocyclic system but differ in substituents at key positions, particularly the piperazinyl/piperidinyl and tetrahydroquinoline groups. Below is a comparative analysis:

Structural Variations and Implications

Key Observations:

Piperazine vs. Piperidine Derivatives: The target’s 4-methylpiperazine group is distinct from analogs featuring piperidine rings with varied amino substitutions (e.g., diethylamino, pyrrolidinyl). Piperazine’s additional nitrogen may enhance solubility compared to bulkier piperidine derivatives .

Tetrahydroquinoline Modifications: The 1-methyl group on the tetrahydroquinoline moiety likely improves metabolic stability over non-alkylated analogs (e.g., 1-ethyl variants), which may undergo faster oxidative degradation.

Synergistic Effects: Combining a pyrimidinone core (common in kinase inhibitors) with a tetrahydroquinoline-piperazine architecture could optimize both target engagement and pharmacokinetic properties, though empirical data is needed to confirm this hypothesis.

Research Findings and Methodological Considerations

While the provided evidence lacks explicit biological or physicochemical data for the target compound, the following insights can be inferred:

- Structural Characterization : Tools like SHELXL () and Mercury CSD () are critical for resolving crystallographic details of such complex heterocycles, particularly for assessing bond angles, torsion strains, and intermolecular interactions.

- Synthetic Feasibility: The patent’s focus on diverse substituents () suggests that the target compound’s synthesis likely employs modular strategies, such as Buchwald-Hartwig amination or Suzuki coupling, to introduce the piperazine and tetrahydroquinoline groups.

- Computational Predictions : Programs like SIR97 () could aid in phase determination during X-ray analysis, while Mercury’s Materials Module () might facilitate packing similarity studies to compare crystal structures with analogs.

Biologische Aktivität

The compound [2-(4-Methylpiperazin-1-yl)-2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)E+] is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of 488.60 g/mol. The compound features multiple functional groups that contribute to its biological activity. The presence of a piperazine ring and a tetrahydroquinoline moiety suggests potential interactions with various biological targets.

The biological activity of [2-(4-Methylpiperazin-1-yl)-2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)E+] is believed to involve several mechanisms:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly dopaminergic and serotonergic systems. Studies have indicated that similar compounds can modulate dopamine receptor activity, which is crucial in treating neurological disorders .

- Enzyme Inhibition : The structural components suggest potential inhibitory effects on specific enzymes involved in neurotransmitter metabolism. This could enhance the availability of neurotransmitters like dopamine and serotonin in the synaptic cleft .

1. Dopamine Receptor Modulation

Research has demonstrated that derivatives of tetrahydroquinoline can exhibit significant affinity for dopamine receptors (D2R). A study synthesized new derivatives and evaluated their in vitro activity, finding that certain compounds showed high D2R affinity while maintaining low cytotoxicity . This indicates potential use in treating conditions like schizophrenia or Parkinson's disease.

2. Antihypertensive Effects

Another area of interest is the antihypertensive properties attributed to piperazine derivatives. Compounds similar to [2-(4-Methylpiperazin-1-yl)-2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)E+] have been shown to exert vasodilatory effects by inhibiting angiotensin-converting enzyme (ACE), thus lowering blood pressure .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through its antioxidant properties or by modulating neuroinflammatory pathways. Such effects could be beneficial in neurodegenerative diseases .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for [2-(4-METHYLPIPERAZIN-1-YL)-2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)E+] to ensure high purity and yield?

- Methodological Answer : Synthesis requires precise control of reaction parameters (e.g., temperature, pH, and reaction time). Multi-step protocols involving coupling reactions and purification via column chromatography are recommended. Analytical validation using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity and purity .

- Key Challenges : Avoiding side reactions (e.g., oxidation of the piperazine ring) and optimizing solvent systems (e.g., ethanol or DMF) to enhance yield .

Q. How can researchers confirm the structural identity of [2-(4-METHYLPIPERAZIN-1-YL)-2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)E+] post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR to verify substituent positions and stereochemistry.

- Mass spectrometry to confirm molecular weight.

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

- Methodological Answer :

- In vitro binding assays (e.g., receptor affinity studies using radioligand displacement).

- Cellular viability assays (e.g., MTT assay) to evaluate cytotoxicity.

- Enzyme inhibition assays (e.g., kinase or protease panels) to identify potential targets .

- Note : Prioritize assays aligned with the compound’s structural motifs (e.g., piperazine-linked molecules often target GPCRs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., high in vitro activity vs. low in vivo efficacy)?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier permeability .

- Dose-Response Optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to refine dosing regimens .

- Comparative Studies : Replicate conflicting experiments under standardized conditions to isolate variables (e.g., solvent effects, assay protocols) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Systematic Derivative Synthesis : Modify key functional groups (e.g., methylpiperazine or tetrahydroquinoline moieties) and test biological activity .

- Computational Modeling : Use molecular docking or MD simulations to predict binding modes and affinity trends .

- Data Integration : Apply multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .

Q. How can environmental impact studies be designed to evaluate the compound’s ecotoxicity?

- Methodological Answer :

- Fate and Transport Analysis : Measure hydrolysis, photodegradation, and sorption to soil/water matrices .

- Tiered Ecotoxicity Testing : Start with acute toxicity assays (e.g., Daphnia magna or algae growth inhibition) and progress to chronic exposure studies .

- Risk Assessment : Use probabilistic models to estimate environmental concentrations and hazard quotients .

Methodological and Theoretical Frameworks

Q. What theoretical frameworks are suitable for guiding mechanistic studies of this compound?

- Methodological Answer :

- Drug-Target Interaction Theory : Apply kinetic models (e.g., Langmuir isotherm for receptor binding) .

- Chemical Reactivity Principles : Use frontier molecular orbital (FMO) theory to predict reaction pathways in biological systems .

- Systems Biology Approaches : Integrate omics data to map compound effects on cellular networks .

Q. How can researchers address reproducibility challenges in synthesizing and testing this compound?

- Methodological Answer :

- Protocol Standardization : Document reaction conditions (e.g., inert atmosphere, catalyst purity) and share raw data via open-access platforms .

- Collaborative Validation : Engage independent labs to replicate key findings .

- Error Analysis : Use root-cause analysis (RCA) to identify and mitigate sources of variability (e.g., impurities in starting materials) .

Data and Analysis Tools

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.